1H-Imidazole, 2-azido-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-azido-1-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-azido-1-methyl- typically involves the azidation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a hydrogen atom on the imidazole ring.
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-azido-1-methyl- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 2-azido-1-methyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products: The major products formed from these reactions include nitroimidazoles, aminoimidazoles, and various substituted imidazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2-azido-1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2-azido-1-methyl- involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions contributes to its biological and catalytic activities .
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 1-methyl-
- 1H-Imidazole, 2-methyl-
- 1H-Imidazole, 4,5-dimethyl-
Comparison: 1H-Imidazole, 2-azido-1-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and functionalization potential compared to other methyl-substituted imidazoles. The azido group allows for versatile chemical modifications and applications in click chemistry, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
61469-72-5 |
---|---|
Molekularformel |
C4H5N5 |
Molekulargewicht |
123.12 g/mol |
IUPAC-Name |
2-azido-1-methylimidazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3 |
InChI-Schlüssel |
IPLUVEPSJFDUEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.